N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Descripción
This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core substituted with a 2-fluorophenylmethyl group at position 1 and a 2-ethylphenyl carboxamide at position 2. Such structural features are common in protease inhibitors and receptor-targeted agents, as seen in related compounds from and .
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-7-4-6-10-19(15)23-21(26)17-11-12-20(25)24(14-17)13-16-8-3-5-9-18(16)22/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHDYJHDULPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
F2744-1303, also known as DB-1303, is an antibody-drug conjugate (ADC) that primarily targets the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells. HER2 is a protein that promotes cell growth and division, and its overexpression is associated with certain types of cancer.
Biochemical Pathways
The primary biochemical pathway affected by DB-1303 is the DNA replication process. By inhibiting DNA topoisomerase I, DB-1303 prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. This leads to DNA damage and cell cycle arrest, ultimately resulting in cell death.
Pharmacokinetics
The pharmacokinetics of DB-1303 have been studied in cynomolgus monkeys. The ADC showed favorable pharmacokinetic characteristics, including high plasma stability and low free payload in circulation. The systemic exposure of the payload P1003 was low, and P1003 was cleared rapidly. These characteristics suggest a wide therapeutic window for DB-1303.
Result of Action
DB-1303 has demonstrated potent antitumor activity in both HER2-positive and HER2-low tumor models. It induced significant DNA damage in tumors, and the maximum concentration of the payload in tumor tissues was about 45-fold higher than that in peripheral blood. The ADC also showed inhibitory activity against HER2-low expressing CAPAN-1 (pancreatic cancer) and Ishikawa (endometrial cancer) cell lines.
Action Environment
The action of DB-1303 can be influenced by the level of HER2 expression on the surface of cancer cells. The ADC is designed to target HER2-expressing cells, so tumors with higher HER2 expression may be more susceptible to the drug. Db-1303 has also shown activity against her2-low expressing cell lines, suggesting that it may be effective in a broader range of tumor types.
Comparación Con Compuestos Similares
Substituent Variations on the Carboxamide Group
The carboxamide group’s phenyl ring substituents significantly influence physicochemical and biological properties. Key analogs include:
Structural Insights :
Modifications to the Benzyl Group
The 2-fluorophenylmethyl group is a conserved feature in many analogs, but variations exist:
Functional Implications :
Core Heterocycle Modifications
Pyridine vs. pyridazine cores are observed in related compounds:
Biological Relevance: Pyridazinone derivatives (e.g., compound 8 in ) often exhibit stronger inhibition of proteases due to enhanced hydrogen bonding with catalytic residues. However, the dihydropyridine core in the target compound may offer better pharmacokinetic profiles due to reduced polarity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
